molecular formula C26H25N3O5 B2952905 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 896376-74-2

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Katalognummer B2952905
CAS-Nummer: 896376-74-2
Molekulargewicht: 459.502
InChI-Schlüssel: XYWKMZWSCOWWRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C26H25N3O5 and its molecular weight is 459.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis Compounds within the quinazolinone family, which includes the mentioned compound, have been synthesized through various chemical processes, illustrating their chemical versatility and potential for modification. For example, the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues demonstrated significant antitumor activity, showcasing the methodological advancements in synthesizing these compounds and evaluating their biological activities (Ibrahim A. Al-Suwaidan et al., 2016). Such synthetic advancements allow for the exploration of new therapeutic potentials and the development of novel drugs.

Antitumor and Anticancer Properties Research has identified various quinazolinone derivatives with promising antitumor and anticancer properties. The design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad spectrum antitumor activity, indicating the potential of these compounds in cancer therapy. Molecular docking studies further support their efficacy, suggesting a mechanism of action through inhibition of specific cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). This highlights the compound's relevance in the development of new anticancer drugs.

Antimicrobial Activity The structural versatility of quinazolinone derivatives extends to antimicrobial applications as well. Synthesis of new quinazolin-4(3H)ones and their evaluation for antimicrobial activities revealed that certain derivatives exhibit good activity against various microbial strains, comparing favorably with standard drugs. This suggests the potential of quinazolinone compounds in addressing antibiotic resistance and developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

Neuroprotective and Anticonvulsant Effects Quinazolinone derivatives have also been explored for their neuroprotective and anticonvulsant effects. For instance, a novel anilidoquinoline derivative was evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This indicates the potential of quinazolinone compounds in the treatment of viral encephalitis and possibly other neurological disorders (Joydeep Ghosh et al., 2008).

Molecular Docking and Biological Potentials The exploration of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide through DFT, molecular docking, and biological studies highlights its potential against BRCA2 complex, suggesting inhibitory activity that could be leveraged in cancer therapy. The detailed investigation of its vibrational spectroscopy, electrostatic potential, and docking scores provides insights into its mechanism of action and therapeutic potential (A. El-Azab et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-17-8-10-18(11-9-17)15-27-24(30)16-28-21-7-5-4-6-20(21)25(31)29(26(28)32)22-13-12-19(33-2)14-23(22)34-3/h4-14,20H,15-16H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLYNLVWFCVUPA-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CC=CC3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N3O5+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.